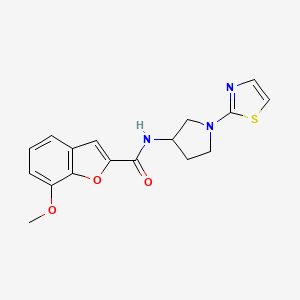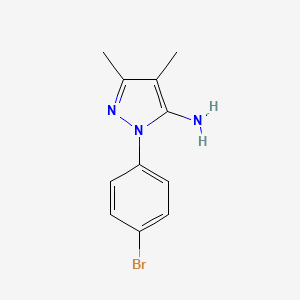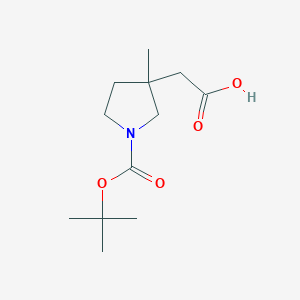
2-(1-(tert-Butoxycarbonyl)-3-methylpyrrolidin-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(1-(tert-Butoxycarbonyl)-3-methylpyrrolidin-3-yl)acetic acid” is a complex organic molecule. The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of this compound could involve several steps including esterification, hydrogenizing amination, Dieckmann condensation, decarboxylation, Wittig reaction, and hydrogenation . The optimal reaction conditions for the Wittig reaction are a molar ratio of 1-benzylpiperidin-3-one to ethyl-2-(diethoxyphosphoryl) acetate of 1:1.2, a reaction temperature of 0℃, and a reaction time of 8 hours .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of the tert-butoxycarbonyl group and the pyrrolidin-3-yl group. The exact structure would need to be determined through techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would likely involve the removal or addition of the Boc group. The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Aplicaciones Científicas De Investigación
Organic Synthesis and Modification
- Quantitative Cleavage of the tert-Butyloxycarbonyl Group : The tert-butyloxycarbonyl group, a common protective group in organic synthesis, can be quantitatively cleaved from N-blocked amino acids and peptides. This process involves the use of perchloric acid in acetic acid, highlighting a method for the accurate determination of tert-butyloxycarbonyl derivatives in compounds (Ehrlich-Rogozinski, 1974).
- Synthesis of Aldehyde Building Blocks : The compound has been utilized in the synthesis of aldehyde building blocks protected as acid-labile N-Boc N,O-acetals. This is crucial for the solid-phase synthesis of novel peptide isosteres, showcasing its versatility in generating compounds for further chemical reactions (Groth & Meldal, 2001).
Peptide Modification and Synthesis
- Large-Scale Preparation from L-Aspartic Acid : A method for the large-scale preparation of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid has been developed. This process includes steps like methylation, reduction, protection with di-tert-butyl dicarbonate, and mesylation, culminating in the synthesis of the target compound with high yield (Yoshida et al., 1996).
- Facile Synthesis of Chelating Agents : It serves as a precursor in the synthesis of chelating agents like 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane. This compound is significant for labeling with lanthanide ions, improving the targeting specificity and pharmacokinetics of contrast media used in molecular imaging (Li, Winnard, & Bhujwalla, 2009).
Chemical Reaction Building Block
- Synthesis of Amino Acid-Based Polyacetylenes : The compound has been used in the synthesis and polymerization of novel amino acid-derived acetylene monomers, leading to the creation of polymers with potential applications in various fields, including materials science (Gao, Sanda, & Masuda, 2003).
Propiedades
IUPAC Name |
2-[3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-6-5-12(4,8-13)7-9(14)15/h5-8H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNKNUXIJKUGHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)OC(C)(C)C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(tert-Butoxycarbonyl)-3-methylpyrrolidin-3-yl)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(4-chlorobenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2953733.png)
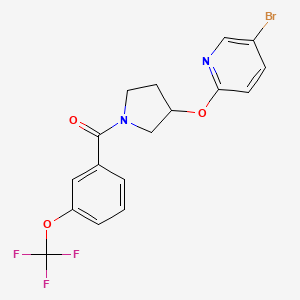
![3,4-dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2953735.png)


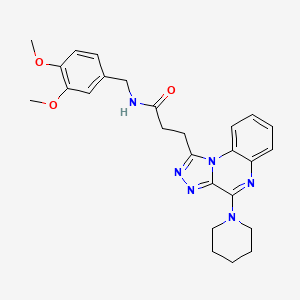
![2-(3,4-Dimethylbenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2953743.png)
![2-imino-1-(3-morpholinopropyl)-3-(phenylsulfonyl)-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2953744.png)
![6-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide](/img/structure/B2953745.png)

![5-Bromo-2-chlorothieno[2,3-b]pyridine](/img/structure/B2953750.png)
![8-fluoro-2-(isoquinoline-1-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2953751.png)
